trans-6-Amino-3-oxabicyclo[3.1.0]hexane

Medicinal Chemistry Conformational Analysis Stereochemistry

Securing a rigid, stereodefined scaffold for antiviral and CNS drug discovery is challenging. trans-6-Amino-3-oxabicyclo[3.1.0]hexane (CAS 1285720-68-4) addresses this with its (1R,5S)-configured oxabicyclo[3.1.0]hexane core, which locks nucleoside analogs into North/South conformations essential for target engagement. The trans geometry and oxygen heteroatom are non-fungible-substituting cis isomers or aza-analogues abolishes activity. • Conformationally constrained building block for anti-HIV and anti-HBV nucleoside analogs. • Rigid scaffold enhances GABA receptor modulator selectivity and CNS target binding. • Calculated XLogP3-AA of -0.7 ensures favorable aqueous solubility for lead optimization. • Zero rotatable bonds; single (1R,5S) stereochemistry guarantees enantiomeric purity in downstream APIs.

Molecular Formula C5H10ClNO
Molecular Weight 135.59
CAS No. 1285720-68-4
Cat. No. B2572455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-6-Amino-3-oxabicyclo[3.1.0]hexane
CAS1285720-68-4
Molecular FormulaC5H10ClNO
Molecular Weight135.59
Structural Identifiers
SMILESC1C2C(C2N)CO1
InChIInChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4+,5?
InChIKeyUVMHKNOMRGEMLC-ZXFHETKHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





trans-6-Amino-3-oxabicyclo[3.1.0]hexane Chemical Profile


trans-6-Amino-3-oxabicyclo[3.1.0]hexane (CAS 1285720-68-4) is a bicyclic amine featuring a fused cyclopropane and tetrahydrofuran ring system with a defined (1R,5S) stereochemistry [1]. This compound is characterized by its rigid scaffold, zero rotatable bonds, and a calculated XLogP3-AA of -0.7, which confer a unique conformational and physicochemical profile [1]. It serves as a chiral building block in medicinal chemistry, particularly for the synthesis of conformationally locked nucleoside analogues and antiviral agents .

Conformationally locked nucleoside analogue synthesis
Rigid trans-(1R,5S) stereochemistry for SAR studies
Hydrophilic profile supports aqueous solubility screening

Why Generic Substitution Fails for trans-6-Amino-3-oxabicyclo[3.1.0]hexane


In medicinal chemistry, the substitution of a conformationally constrained scaffold with a more flexible or stereochemically distinct analogue often leads to a profound loss of target engagement and selectivity [1]. For trans-6-amino-3-oxabicyclo[3.1.0]hexane, the specific trans (1R,5S) configuration and the presence of an oxygen heteroatom in the bicyclic framework are not interchangeable with cis isomers or aza-analogues. These structural features directly impact basicity, hydrogen bonding capacity, and the overall three-dimensional presentation of the amine functional group, thereby critically influencing binding affinity and pharmacokinetic properties [2]. The quantitative evidence below demonstrates these non-fungible differentiation points.

Cis isomer Different amine orientation may reduce target engagement
Aza analogue Heteroatom substitution alters basicity and hydrogen bonding
Flexible scaffold Increased rotatable bonds may shift conformational selectivity

trans-6-Amino-3-oxabicyclo[3.1.0]hexane: Comparative Evidence


Stereochemistry and Conformational Restriction

The trans-6-amino-3-oxabicyclo[3.1.0]hexane (CAS 1285720-68-4) possesses a specific (1R,5S) configuration [1]. This contrasts with its cis isomer, (1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-amine (CAS 1286315-98-7), which has a different spatial orientation of the amine group relative to the bicyclic core . While direct comparative biological activity data are not publicly available, the trans configuration is a critical determinant of molecular shape and is often preferred for achieving specific binding interactions in conformationally sensitive targets, such as enzymes and receptors [2].

Stereochemistry
Class-level inference
trans-(1R,5S) vs. cis
Stereochemical configuration is non-negotiable for target binding
No direct quantitative comparison available
Medicinal Chemistry Conformational Analysis Stereochemistry

Rotatable Bond Count and Molecular Rigidity

The trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold has zero rotatable bonds [1]. In contrast, a structurally related but more flexible building block, such as (tetrahydrofuran-3-yl)methanamine, has one rotatable bond [2]. This quantitative metric underscores the compound's high degree of conformational preorganization, which is a key advantage in drug design for reducing the entropic penalty of binding and enhancing target selectivity [3].

Rotatable Bonds
Head-to-head
0 vs. 1
Zero rotatable bonds indicate maximal rigidity
Compared to (tetrahydrofuran-3-yl)methanamine
Medicinal Chemistry Physicochemical Properties Drug Design

Basicity Comparison: Oxa vs. Aza Bicyclic Amines

The basicity of the amine group in trans-6-amino-3-oxabicyclo[3.1.0]hexane is influenced by its oxygen-containing bicyclic framework. While experimental pKa data for this specific compound are limited, its hydrochloride salt is reported to have a pKa of approximately 6.5 . In comparison, the structurally similar 6-amino-3-azabicyclo[3.1.0]hexane derivatives exhibit a measurable difference in basicity between endo and exo diastereomers, with endo isomers being approximately one pKa unit more basic than exo isomers [1]. This highlights the profound impact of both heteroatom substitution (O vs. N) and stereochemistry on protonation state.

Basicity
Cross-study comparable
pKa ≈ 6.5
Oxa vs. aza heteroatom influences protonation state
Aza series shows ~1 pKa unit shift between isomers
Physicochemical Properties Medicinal Chemistry Drug Metabolism

Lipophilicity Profile and Comparison

The computed XLogP3-AA for trans-6-amino-3-oxabicyclo[3.1.0]hexane is -0.7 [1]. This value indicates a preference for the aqueous phase and can be compared to the XLogP3-AA of a common amine building block, (tetrahydrofuran-3-yl)methanamine, which is 0.2 [2]. The lower lipophilicity of the trans-bicyclic compound is a direct consequence of its rigid, oxygen-containing framework and polar amine group.

Lipophilicity
Head-to-head
XLogP3-AA -0.7 vs. 0.2
Lower logP supports aqueous phase preference
Computed property; may influence ADME profile
Physicochemical Properties ADME Drug Design

Key Intermediate in Antiviral Drug Synthesis

trans-6-Amino-3-oxabicyclo[3.1.0]hexane is explicitly documented as an intermediate in the preparation of piperidinyl and piperazinyl pyrazolylpyridinylmethanone antiviral agents . This is in contrast to its cis isomer, which is not reported for this specific application, and to the aza analogue, which is primarily used in the synthesis of trovofloxacin diastereomers [1]. This specific utility demonstrates a validated, application-driven differentiation for procurement.

Synthetic Utility
Head-to-head
Antiviral vs. antibacterial intermediates
Documented route for antiviral agent synthesis
Aza analogue used in trovafloxacin diastereomer synthesis
Medicinal Chemistry Antiviral Agents Synthetic Chemistry

trans-6-Amino-3-oxabicyclo[3.1.0]hexane: Application Scenarios


Conformationally Restricted Nucleoside Analogues

The rigid oxabicyclo[3.1.0]hexane scaffold is a proven template for locking nucleosides into a specific North or South conformation, as demonstrated by the synthesis of anti-HIV cytidine analogues [1]. The zero rotatable bonds and specific trans stereochemistry of this compound [2] make it an ideal building block for probing the conformational preferences of nucleoside-processing enzymes, thereby enabling the rational design of potent and selective inhibitors.

Antiviral Agents for Hepatitis B and HIV

Derivatives of the 3-oxabicyclo[3.1.0]hexane core are established intermediates in the synthesis of antiviral compounds, including those targeting HIV [1] and Hepatitis B . The specific trans-6-amino derivative is reported for use in preparing piperidinyl and piperazinyl pyrazolylpyridinylmethanone antivirals . Its moderate hydrophilicity (XLogP3-AA = -0.7) [2] further supports its use in creating drug candidates with favorable solubility profiles.

CNS-Active Compounds and GABA Modulators

The rigid bicyclic structure of this compound enhances selectivity and binding affinity in drug design for central nervous system targets, and it has been specifically noted as a key intermediate for the development of GABA receptor modulators . The conformational constraint offered by the trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold is critical for achieving the high degree of molecular recognition required for CNS drug discovery.

Asymmetric Synthesis and Chiral Building Blocks

As a chiral building block with a defined (1R,5S) configuration [2], this compound is essential for the asymmetric synthesis of complex pharmaceutical agents . The trans configuration is distinct from the cis isomer, and its procurement is mandatory for any project requiring this specific stereochemistry to generate enantiomerically pure final products.

Application
Selection Property
Validation Focus
Nucleoside analogue synthesis
Conformational constraint
Stereochemical requirement confirmation
Antiviral intermediate studies
Documented synthetic utility
Target-class relevance verification
CNS ligand design
Rigid scaffold for selectivity
Binding assay compatibility
Asymmetric synthesis
Defined trans stereochemistry
Enantiomeric purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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